

# Application Notes and Protocols for Measuring TPC2 Inhibition by SG-094

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SG-094

Cat. No.: B10827841

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These application notes provide detailed methodologies for quantifying the inhibitory effects of **SG-094** on the Two-Pore Channel 2 (TPC2). The protocols outlined below cover key functional assays, including electrophysiology, calcium imaging, and lysosomal pH measurement, to characterize the potency and mechanism of TPC2 inhibition.

## Introduction to TPC2 and SG-094

Two-Pore Channel 2 (TPC2) is a voltage-gated and ligand-gated cation-selective ion channel primarily located in the membranes of endosomes and lysosomes.<sup>[1]</sup> These channels are crucial for the regulation of endolysosomal trafficking pathways, and their dysregulation has been implicated in various diseases.<sup>[1]</sup> TPC2 is activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P<sub>2</sub>), leading to the release of Ca<sup>2+</sup> and Na<sup>+</sup> from acidic organelles.<sup>[2][3][4]</sup> This ion flux plays a role in numerous cellular processes, including muscle contraction, hormone secretion, and fertilization.<sup>[1]</sup>

**SG-094** is a potent inhibitor of TPC2 and a synthetic analog of the natural alkaloid tetrandrine, exhibiting increased potency and reduced toxicity.<sup>[5][6]</sup> It has been shown to have antiproliferative effects and to inhibit tumor growth in animal models, making it a compound of interest for cancer research.<sup>[1][7]</sup> **SG-094** exerts its inhibitory effect by binding to the voltage-sensing domain II of TPC2, which stabilizes the channel in an inactive state and prevents pore opening.<sup>[5][8]</sup>

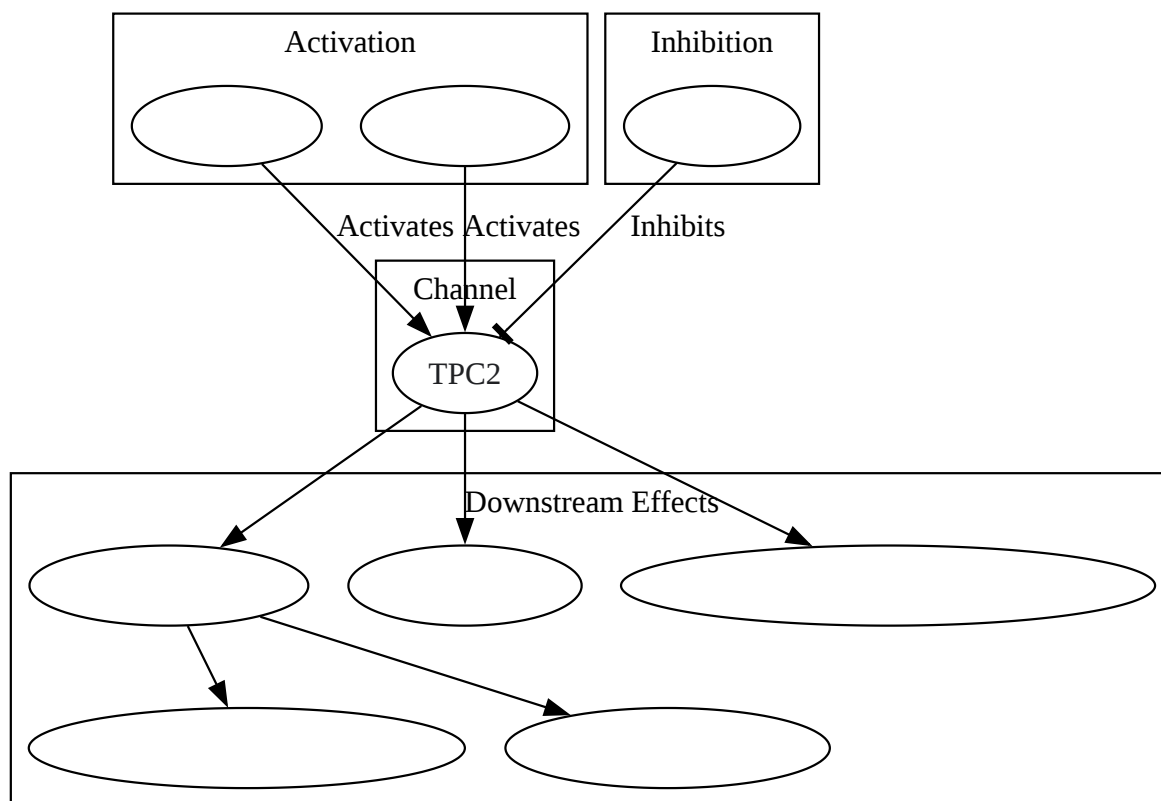
## Quantitative Data Summary

The following table summarizes the quantitative data available for the inhibition of TPC2 and its downstream effects by **SG-094**.

Parameter	Cell Line/System	Value	Reference
IC <sub>50</sub> (Antiproliferative Effect)	RIL175 cells	3.7 $\mu$ M (72 hours)	[1]
TPC2 Current Inhibition	HEK293 cells expressing TPC2-EGFP	70% inhibition of current density	[7]
Inhibition of PI(3,5)P <sub>2</sub> -elicited TPC2 currents	Isolated endolysosomes from HEK293 cells expressing TPC2-EGFP	Effective blockade at 10 $\mu$ M	[1]

## Signaling Pathways and Experimental Workflow

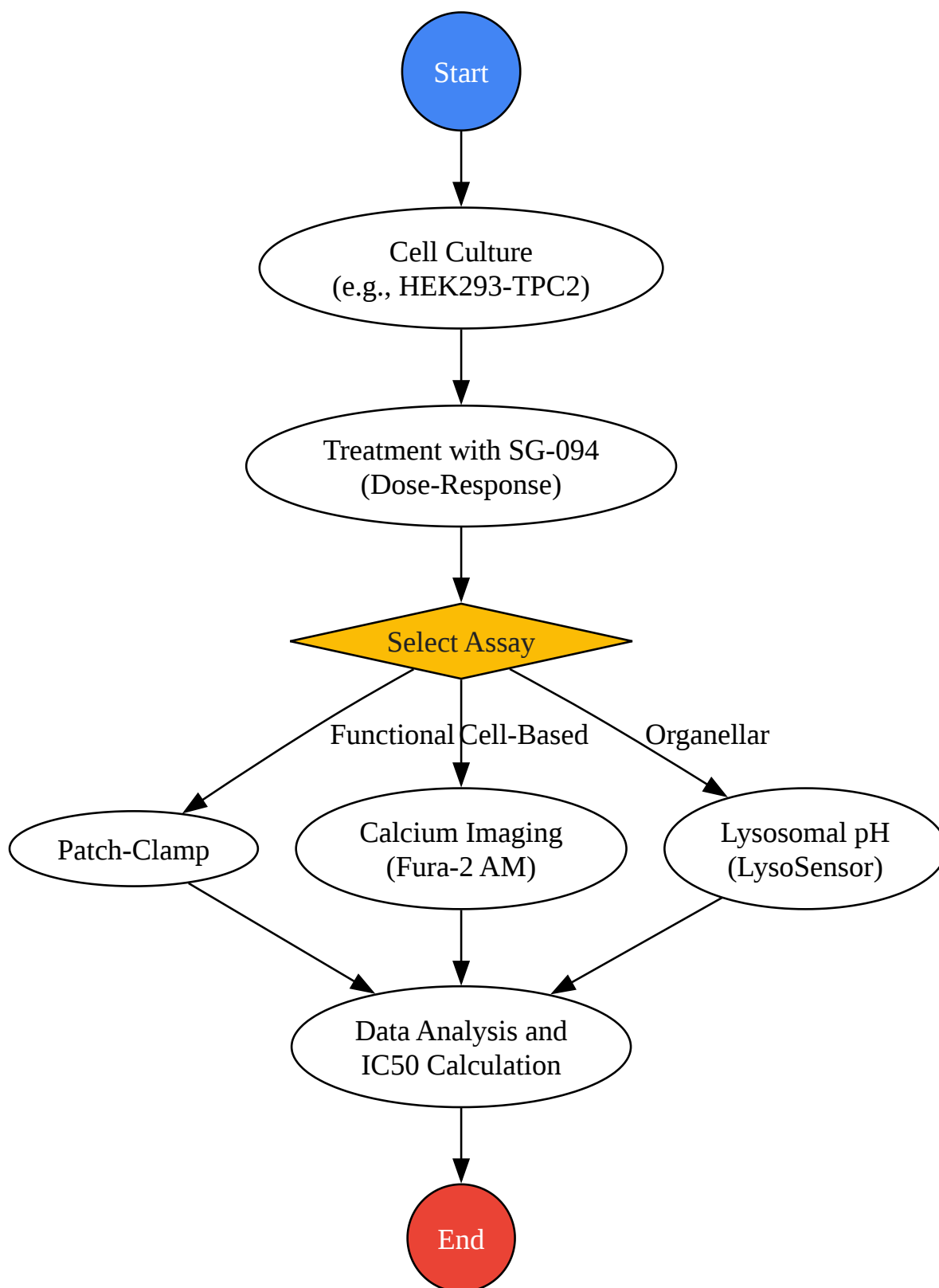
### TPC2 Signaling Pathway



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Caption: TPC2 activation by NAADP and PI(3,5)P<sub>2</sub> and its inhibition by **SG-094**.

## Experimental Workflow for TPC2 Inhibition Assay



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Caption: Workflow for assessing TPC2 inhibition by **SG-094**.

## Experimental Protocols

### Whole-Endolysosomal Patch-Clamp Electrophysiology

This protocol is for the direct measurement of ion channel activity on enlarged endolysosomes.  
[\[9\]](#)

#### Materials:

- HEK293 cells stably expressing TPC2.
- Vacuolin-1 for endolysosome enlargement.
- Patch-clamp rig with amplifier and data acquisition system.
- Borosilicate glass capillaries.
- Bath solution (in mM): 140 K-methanesulfonate (MSA), 5 KOH, 4 NaCl, 0.39 CaCl<sub>2</sub>, 1 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.[\[9\]](#)
- Pipette solution (in mM): 140 Na-MSA, 5 K-MSA, 2 Ca-MSA, 1 CaCl<sub>2</sub>, 10 HEPES, 10 MES. Adjusted to pH 4.6 with MSA.[\[9\]](#)
- PI(3,5)P<sub>2</sub> (water-soluble form).
- **SG-094** stock solution (in DMSO).

#### Procedure:

- Cell Preparation:
  - Culture HEK293-TPC2 cells on glass coverslips.
  - To enlarge endolysosomes, treat cells with 1 μM vacuolin-1 for 1-4 hours.
- Isolation of Enlarged Endolysosomes:
  - Mechanically lift cells from the coverslip in the bath solution.

- The enlarged endolysosomes will be released from the ruptured cells.
- Patch-Clamp Recording:
  - Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
  - Under microscopic guidance, approach an isolated endolysosome with the patch pipette.
  - Apply gentle suction to form a giga-ohm seal (GΩ seal) between the pipette tip and the endolysosomal membrane.
  - Establish the whole-endolysosome configuration by applying a brief pulse of suction to rupture the membrane patch.
- Data Acquisition:
  - Record baseline TPC2 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV).
  - Activate TPC2 channels by adding a water-soluble form of PI(3,5)P<sub>2</sub> to the bath solution.
  - To test for inhibition, perfuse the bath with a solution containing **SG-094** at various concentrations.
  - Record TPC2 currents in the presence of **SG-094**.
- Data Analysis:
  - Measure the current amplitude at a specific voltage (e.g., -100 mV).
  - Calculate the percentage of inhibition for each concentration of **SG-094**.
  - Plot a dose-response curve and determine the IC<sub>50</sub> value.

## Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium changes in response to TPC2 activation and inhibition.

#### Materials:

- Cells expressing TPC2.
- Fura-2 AM (acetoxymethyl ester).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
- Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
- TPC2 agonist (e.g., NAADP-AM or TPC2-A1-N).
- **SG-094** stock solution.

#### Procedure:

- Cell Plating:
  - Plate cells on glass-bottom dishes suitable for microscopy.
- Fura-2 AM Loading:
  - Prepare a Fura-2 AM loading solution (e.g., 2-5  $\mu$ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
  - Remove the culture medium from the cells and wash once with HBSS.
  - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
  - Wash the cells 2-3 times with HBSS to remove extracellular dye.[\[10\]](#)
  - Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.[\[11\]](#)
- Calcium Imaging:

- Mount the dish on the microscope stage.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
- Stimulate the cells with a TPC2 agonist to induce calcium release.
- After the calcium signal has peaked and returned to near baseline, add **SG-094** at the desired concentration and incubate for a specified period.
- Re-stimulate the cells with the TPC2 agonist in the presence of **SG-094**.
- Data Analysis:
  - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
  - The change in this ratio is proportional to the change in intracellular calcium concentration.
  - Quantify the peak response to the agonist before and after the addition of **SG-094** to determine the extent of inhibition.

## Lysosomal pH Measurement

This protocol is for measuring changes in lysosomal pH, which can be affected by TPC2 activity.[\[12\]](#)

Materials:

- Cells expressing TPC2.
- LysoSensor Green DND-189 or ratiometric LysoSensor Yellow/Blue DND-160.
- Live-cell imaging setup or flow cytometer.
- Calibration buffers of known pH.
- Nigericin and Monensin (for calibration).

Procedure (using LysoSensor Green DND-189):

- Dye Loading:
  - Incubate cells with 1  $\mu$ M LysoSensor Green DND-189 in pre-warmed culture medium for 20-30 minutes at 37°C.[12]
  - Wash the cells twice with PBS.[12]
- **SG-094** Treatment:
  - Treat the cells with various concentrations of **SG-094** for the desired time.
- Fluorescence Measurement:
  - Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em = 485/530 nm), or flow cytometer (FL1 channel).[12]
  - A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization).
- Data Analysis:
  - Compare the fluorescence intensity of **SG-094** treated cells to control (untreated) cells.

Procedure (using ratiometric LysoSensor Yellow/Blue DND-160):

- Dye Loading:
  - Label cells with 2  $\mu$ M LysoSensor Yellow/Blue DND-160 for 30 minutes at 37°C.[12]
- Calibration Curve:
  - Prepare a series of calibration buffers with pH values ranging from 3.5 to 6.0.[12]
  - Treat a set of labeled cells with 10  $\mu$ M monensin and 10  $\mu$ M nigericin in each calibration buffer for 10 minutes to equilibrate the lysosomal pH with the external buffer pH.[12]
  - Measure the fluorescence emission at two wavelengths (e.g., ~450 nm and ~510 nm) with excitation at ~360 nm.

- Generate a standard curve by plotting the ratio of the two emission intensities against the pH.
- Measurement in Experimental Cells:
  - Treat labeled cells with **SG-094**.
  - Measure the dual-emission fluorescence intensities.
  - Calculate the fluorescence ratio and determine the lysosomal pH using the calibration curve.

## Cell Proliferation Assay

This is a general protocol to assess the antiproliferative effects of **SG-094**.

Materials:

- Cancer cell line of interest (e.g., RIL175).
- Complete culture medium.
- 96-well plates.
- **SG-094** stock solution.
- Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).
- Plate reader.

Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
  - Allow cells to attach overnight.

- Compound Treatment:
  - Prepare serial dilutions of **SG-094** in culture medium.
  - Replace the medium in the wells with the medium containing different concentrations of **SG-094**. Include a vehicle control (e.g., DMSO).
- Incubation:
  - Incubate the plate for a specified period (e.g., 72 hours).
- Viability Measurement:
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Incubate for the recommended time.
  - Measure the absorbance or fluorescence using a plate reader.
- Data Analysis:
  - Normalize the readings to the vehicle control.
  - Plot the percentage of cell viability against the log of the **SG-094** concentration.
  - Use a non-linear regression to fit the data to a dose-response curve and calculate the IC<sub>50</sub> value.

## Western Blotting for VEGF Signaling Pathway

This protocol is to analyze the effect of **SG-094** on the phosphorylation of proteins in the VEGF signaling pathway.<sup>[1]</sup>

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell type.
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies against p-eNOS, p-JNK, p-MAPK, p-AKT, and their total protein counterparts.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system for chemiluminescence detection.

#### Procedure:

- Cell Treatment:
  - Culture HUVECs to near confluency.
  - Pre-treat cells with **SG-094** (e.g., 10  $\mu$ M) for 1 hour.[\[1\]](#)
  - Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse the cells on ice with lysis buffer.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE and Transfer:
  - Load equal amounts of protein per lane on an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:
  - Apply the ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the intensity of the phosphorylated protein to the total protein for each sample.
  - Compare the levels of phosphorylation in **SG-094** treated cells to the control cells.

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